

Hythiemoside B chemical structure and properties

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Compound of Interest

Compound Name: Hythiemoside B

Cat. No.: B1246313

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Hythiemoside B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hythiemoside B is a naturally occurring ent-pimarane glucoside, a class of diterpenoids, isolated from the medicinal plant *Siegesbeckia orientalis* L.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and spectroscopic data of **Hythiemoside B**. It also summarizes the current knowledge on its biological activities and provides a detailed experimental protocol for its isolation and characterization based on published literature. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Hythiemoside B is a glycosidic diterpenoid with a complex stereochemistry. Its structure was elucidated through extensive spectroscopic analysis and chemical transformations.

Chemical Structure:

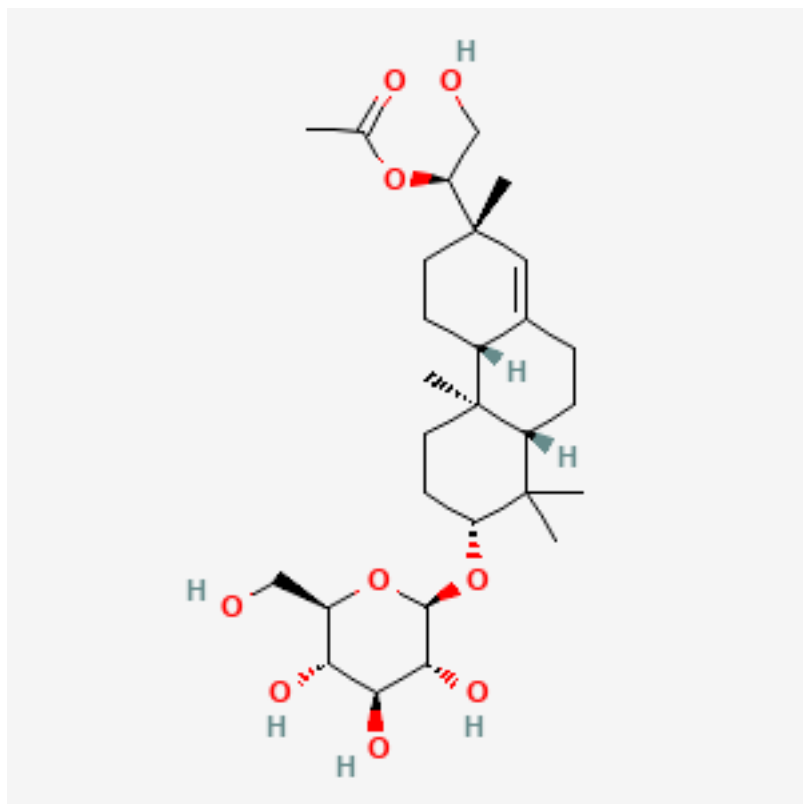


Table 1: Chemical Identifiers and Properties of **Hythiemoside B**

Identifier/Property	Value	Reference
IUPAC Name	[(1R)-1- [(2S,4aR,4bS,7R,8aS)-7- [[(2R,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxy]-2,4b,8,8-tetramethyl- 1,2,3,4,4a,4b,5,6,7,8,8a,9,10,1 0a-tetrahydrophenanthren-2- yl]-2-hydroxyethyl] acetate	PubChem
Molecular Formula	C ₂₈ H ₄₆ O ₉	PubChem
Molecular Weight	526.66 g/mol	PubChem
CAS Number	853267-90-0	
Appearance	White amorphous powder	[3]
Solubility	Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[4]

Spectroscopic Data

The structural elucidation of **Hythiemoside B** was primarily based on the following spectroscopic data as reported by Giang PM, et al. (2005).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for **Hythiemoside B**

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
Aglycone		
1	39.1	1.55 (m), 1.05 (m)
2	18.2	1.65 (m)
3	42.1	1.45 (m), 1.35 (m)
4	33.2	-
5	55.4	0.95 (d, 6.5)
6	22.5	1.80 (m), 1.70 (m)
7	81.2	3.45 (dd, 11.5, 4.5)
8	148.5	-
9	50.1	1.95 (m)
10	37.8	-
11	18.8	1.50 (m), 1.40 (m)
12	35.5	1.60 (m), 1.25 (m)
13	36.4	-
14	124.5	5.30 (br s)
15	73.1	4.90 (d, 7.5)
16	65.4	3.80 (dd, 11.0, 5.0), 3.65 (dd, 11.0, 6.0)
17	33.5	1.25 (s)
18	21.8	0.85 (s)
19	19.5	0.80 (s)
20	14.2	1.00 (s)
OAc	171.0, 21.0	2.05 (s)
Glucose Moiety		

1'	102.5	4.40 (d, 7.8)
2'	74.8	3.30 (t, 8.0)
3'	77.8	3.40 (t, 8.5)
4'	71.5	3.35 (t, 9.0)
5'	78.0	3.25 (m)
6'	62.8	3.75 (dd, 12.0, 2.5), 3.60 (dd, 12.0, 5.5)

Note: The assignments are based on the data from the primary literature and may require further 2D NMR analysis for unambiguous confirmation.

Mass Spectrometry (MS)

- High-Resolution Mass Spectrometry (HR-MS): The molecular formula of **Hythiemoside B** was determined to be $C_{28}H_{46}O_9$ based on HR-FAB-MS data.

Infrared (IR) Spectroscopy

The IR spectrum of **Hythiemoside B** shows characteristic absorption bands for hydroxyl groups, an ester carbonyl group, and a double bond.

Table 3: Key IR Absorptions of **Hythiemoside B**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 (broad)	O-H stretching (hydroxyl groups)
1735	C=O stretching (ester)
1640	C=C stretching
1240	C-O stretching (acetate)

Biological Activity

While extensive biological studies on **Hythiemoside B** are limited, the broader class of ent-pimarane diterpenoids has been reported to exhibit a range of biological activities.

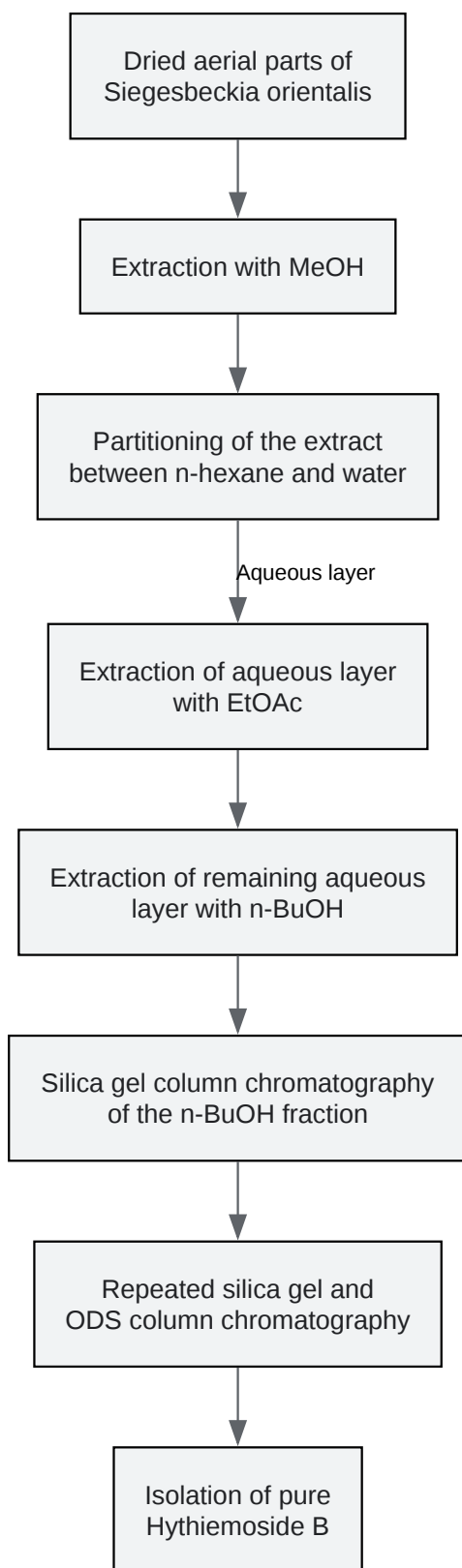
- **Anti-inflammatory Activity:** Diterpenoids isolated from *Siegesbeckia pubescens*, a related species, have demonstrated potent anti-inflammatory properties by ameliorating oxidative stress and inflammatory responses in diabetic retinopathy models.[\[5\]](#)
- **Cytotoxic Activity:** Several ent-pimarane diterpenoids have shown cytotoxic effects against various cancer cell lines.[\[6\]](#)[\[7\]](#) For instance, compounds isolated from *Siegesbeckia pubescens* inhibited the migration of breast cancer cells.[\[7\]](#)
- **Antimicrobial and Antiviral Activities:** The pimarane, isopimarane, and ent-pimarane diterpenes have been reported to possess antimicrobial, antifungal, and antiviral activities.[\[6\]](#)[\[8\]](#)

Further research is required to specifically evaluate the anti-inflammatory, cytotoxic, and other potential therapeutic activities of **Hythiemoside B**.

Experimental Protocols

The following is a detailed methodology for the isolation and characterization of **Hythiemoside B**, adapted from the procedure described by Giang PM, et al. (2005).

Isolation of Hythiemoside B from *Siegesbeckia orientalis*



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Isolation workflow for **Hythiemoside B**.

- **Plant Material:** The aerial parts of *Siegesbeckia orientalis* L. were collected and air-dried.
- **Extraction:** The dried plant material was powdered and extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude MeOH extract was suspended in water and successively partitioned with n-hexane and ethyl acetate (EtOAc).
- **Butanol Extraction:** The remaining aqueous layer was further extracted with n-butanol (n-BuOH).
- **Column Chromatography:** The n-BuOH soluble fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform (CHCl₃) and methanol (MeOH).
- **Purification:** Fractions containing **Hythiemoside B** were combined and further purified by repeated silica gel and octadecylsilyl (ODS) column chromatography to yield pure **Hythiemoside B**.

Characterization of Hythiemoside B

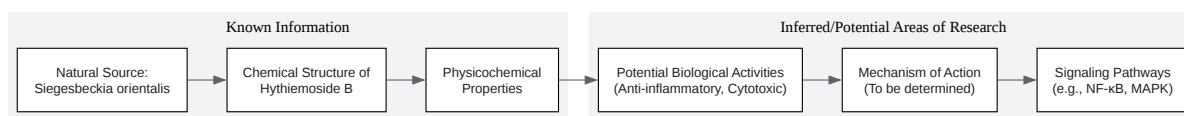
The structure of the isolated compound was elucidated using the following spectroscopic methods:

- **¹H and ¹³C NMR:** Spectra were recorded on a 500 MHz spectrometer in CDCl₃.
- **Mass Spectrometry:** High-resolution mass spectra were obtained using a fast atom bombardment (FAB) mass spectrometer.
- **Infrared Spectroscopy:** IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.

Signaling Pathways and Mechanism of Action

Currently, there is no published data on the specific signaling pathways modulated by **Hythiemoside B** or its precise mechanism of action for any observed biological activity. Given the anti-inflammatory and cytotoxic potential of related compounds, future research could

explore its effects on pathways such as NF- κ B, MAPK, or apoptosis-related signaling cascades.



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Relationship between known data and future research areas.

Conclusion

Hythiemoside B is a well-characterized ent-pimarane glucoside with a defined chemical structure and properties. While preliminary data on related compounds suggest potential for interesting biological activities, further in-depth studies are necessary to fully elucidate its pharmacological profile and mechanism of action. This guide provides a solid foundation for researchers to build upon in their future investigations of this natural product.

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Phone: (601) 213-4426

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